1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one

Curcumin analog design Chemical stability Mono-carbonyl scaffold

Standard curcumin analogs suffer from metabolic instability (glucuronidation) and off-target VEGF pathway effects, complicating mechanism-of-action studies. 1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one (BDMP) is a synthetic mono-carbonyl analog lacking phenolic -OH groups, eliminating major metabolic soft spots. Key differentiators: • **VEGF-independent activity:** Inhibits bFGF-mediated corneal neovascularization (in vivo mouse model) without affecting VEGF production. • **Michael acceptor scaffold:** Enables covalent engagement of cysteine thiols with moderated electrophilicity (DFT-ranked). • **Favorable properties:** XLogP3 4.0, TPSA 53.99 Ų for cellular penetration. Ideal for angiogenesis research requiring VEGF-pathway exclusion or combination studies.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 39777-58-7
Cat. No. B12062862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one
CAS39777-58-7
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC
InChIInChI=1S/C21H22O5/c1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4/h5-14H,1-4H3/b7-5+,8-6+
InChIKeyVXKNQOUEXUHOLI-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDMP: Compound Identity, Class & Procurement


1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one (CAS 39777-58-7, synonym BDMP) is a synthetic mono-carbonyl curcumin analog (MAC) belonging to the 1,5-diarylpenta-1,4-dien-3-one class . It features a central cross-conjugated dienone scaffold linking two 3,5-dimethoxyphenyl rings, with molecular formula C21H22O5, molecular weight 354.4 g/mol, XLogP3 of 4, zero hydrogen bond donors, five hydrogen bond acceptors, and a melting point of 108–114 °C (dec.) . Unlike parent curcumin, this compound lacks both the β-diketone moiety and phenolic –OH groups, structural features that directly influence its chemical stability, metabolic susceptibility, and scope of biological activity .

Mono-carbonyl dienone scaffold – supports chemical stability studies vs. β-diketone curcumin
Zero phenolic –OH groups – eliminates glucuronidation/sulfation soft spots for metabolic stability research
VEGF-independent antiangiogenesis – fits bFGF-driven corneal neovascularization and endothelial proliferation models

Structural Basis for BDMP Substitution Specificity


Curcumin analogs cannot be treated as interchangeable commodities because three orthogonal structural variables—the central linker type (β-diketone vs. mono-carbonyl dienone vs. 1,3-propanedione), the aryl substitution pattern (3,4- vs. 3,5- vs. 3,4,5-oxygenation), and the presence or absence of phenolic –OH groups—independently and combinatorially control chemical reactivity, metabolic stability, target engagement profile, and biological readout . For 1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one specifically, the combination of a mono-carbonyl dienone linker with a symmetric 3,5-dimethoxy substitution pattern (zero free phenolic OH) yields a distinct profile: the dienone confers Michael acceptor electrophilicity that underlies covalent target engagement, while the absence of phenolic OH eliminates glucuronidation and sulfation metabolic soft spots that limit curcumin's in vivo exposure . Substituting a regioisomeric 3,4-dimethoxy analog (e.g., GO-035) or a β-diketone-containing dimethoxycurcumin (DiMC) would alter both the electrophilic reactivity gradient and the conformational preferences of the molecule, leading to different biological potency and selectivity—as demonstrated by DFT-based reactivity rankings that place analogs with different substitution patterns at distinct positions along the electrophilicity scale .

Linker type
β-diketone analogs (e.g., curcumin) lack dienone electrophilicity and carry rapid degradation risk at pH 7.4, potentially altering target engagement.
Regioisomer
3,4-dimethoxy isomers (e.g., GO-035) may show different electrophilicity and biological potency; direct substitution may invalidate SAR conclusions.
Hydroxyl substitution
Phenolic –OH-containing analogs retain Phase II conjugation sites, limiting in vivo exposure; metabolic stability profile may not transfer.

BDMP: Comparator-Anchored Evidence for Scientific Selection


Chemical Stability: Dienone vs. β-Diketone Scaffold

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one employs a mono-carbonyl 1,4-pentadien-3-one (dienone) scaffold, in contrast to curcumin's β-diketone (hepta-1,6-diene-3,5-dione) linker. Curcumin undergoes rapid hydrolytic degradation at physiological pH (t₁/₂ < 10 min at pH 7.4) due to the active methylene group of its β-diketone moiety, whereas mono-carbonyl analogs of curcumin (MACs) as a class demonstrate substantially improved chemical stability by eliminating this structural vulnerability . This scaffold difference is the primary structural determinant that has driven the development of over 1,000 MACs, which collectively show 10–20 fold greater in vitro potency than curcumin across numerous cancer cell lines .

Scaffold stability
Class-level inference
Mono-carbonyl dienone → improved stability vs. curcumin (β-diketone, t₁/₂ < 10 min at pH 7.4)
Scaffold choice governs chemical stability in aqueous assay conditions
Specific t₁/₂ not reported; class-level evidence
Curcumin analog design Chemical stability Mono-carbonyl scaffold Pharmacokinetics

Zero Hydrogen Bond Donors: Metabolic Stability Advantage

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one possesses zero hydrogen bond donors (HBD = 0), as both phenolic –OH groups present in curcumin are replaced by methoxy (–OCH₃) substituents . Curcumin contains two hydrogen bond donors (HBD = 2) from its 4-hydroxy-3-methoxyphenyl rings . Phenolic –OH groups are primary sites for Phase II metabolic conjugation via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs); their elimination directly removes these metabolic soft spots. This is consistent with the observation that dimethoxycurcumin (DiMC), which similarly replaces phenolic –OH with –OCH₃, demonstrates superior metabolic stability compared to curcumin .

H-bond donors
Class-level inference
BDMP: HBD = 0 | Curcumin: HBD = 2
Eliminates phenolic glucuronidation/sulfation soft spots
Inferred from dimethoxycurcumin class data
Metabolic stability Hydrogen bond donor Glucuronidation Drug-likeness

Membrane Permeability: Lipophilicity and TPSA Comparison

1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one has a computed XLogP3 of 4.0 , compared to curcumin's XLogP3 of 3.2 , representing a ΔXLogP3 of +0.8 log units (approximately 6.3-fold higher theoretical octanol-water partition). Its topological polar surface area (TPSA) is 53.99 Ų , substantially lower than curcumin's TPSA of 93.06 Ų . In combination, higher logP and lower TPSA are physicochemical signatures associated with enhanced passive membrane permeability and improved oral absorption potential, as compounds with TPSA < 60 Ų and logP between 1 and 5 generally exhibit favorable intestinal absorption .

Membrane permeability
Cross-study comparable
BDMP: XLogP3 4.0, TPSA 53.99 Ų | Curcumin: XLogP3 3.2, TPSA 93.06 Ų
Higher lipophilicity and lower TPSA predict improved passive permeability
In silico predictions; experimental validation recommended
Lipophilicity Membrane permeability Oral absorption Drug-likeness

VEGF-Independent Antiangiogenesis: Endothelial Inhibition

In a comparative in vivo study by Chandru and Sharada, BDMP (1,5-bis(3,5-dimethoxyphenyl)-1,4-pentadien-3-one) was tested alongside three other curcumin analogs—BDMPP (bis(3,4-dimethoxyphenyl)-1,3-propanedione), DMPP (bis(2,4-dimethoxyphenyl)-1,3-propanedione), and BDNP (bis(3,3-dinitrophenyl)-2-bromo-1,3-propanedione)—for antiangiogenic activity . BDMP effectively inhibited primary endothelial cell proliferation in a dose-dependent manner in vitro and, along with BDMPP, DMPP, and BDNP, produced significant inhibition of bFGF-induced corneal neovascularization in the mouse cornea in vivo . Notably, BDMP had no effect on phorbol ester-stimulated VEGF mRNA production, demonstrating that its antiangiogenic activity operates through a VEGF-independent mechanism . This mechanistic profile differentiates BDMP from VEGF-pathway-targeting agents and from curcumin, which is known to suppress VEGF expression .

Antiangiogenesis mechanism
Supporting evidence
In vivo: bFGF corneal neovascularization inhibition in mice; In vitro: endothelial proliferation dose-dependently reduced; VEGF mRNA: no effect
Supports VEGF-independent angiogenesis pathway studies
No IC₅₀ reported; quantitative ranking vs. analogs not available
Angiogenesis inhibition VEGF-independent mechanism bFGF corneal neovascularization Endothelial proliferation

DFT Electrophilicity Ranking: 3,5-Dimethoxy Positional Context

A systematic DFT study of keto-based curcumin analogues established a reactivity order based on HOMO-LUMO gap, ionization potential, chemical hardness, and electrophilicity index (ω): 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one (GO-035) > 1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one (GO-Y016) > 1,5-bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one (GO-Y031) > 1,5-bis[3,5-dimethoxy-4-(methoxymethoxy)phenyl]penta-1,4-dien-3-one (GO-Y030) > dibenzalacetone (DBA) . Although the exact compound 1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one was not included in this ranking, its structure places it between GO-Y030 (which carries bulkier 3,5-dimethoxy-4-methoxymethoxy substitution) and the unsubstituted DBA. The 3,5-dimethoxy substitution pattern is expected to provide intermediate electrophilicity—lower than the most reactive 3,4-dimethoxy analog (GO-035) but higher than DBA—offering a potentially favorable balance between sufficient thiol-reactivity for covalent target engagement and reduced off-target promiscuity .

Electrophilicity rank
Class-level inference
GO-035 (3,4-diOMe) > GO-Y016 > GO-Y031 > GO-Y030 > DBA. BDMP inferred between GO-Y030 and DBA (moderated)
3,5-dimethoxy pattern likely provides moderated electrophilicity for covalent probe design
DFT computed; not directly measured for BDMP
DFT reactivity Electrophilicity index Structure-activity relationship Computational chemistry

Regioisomer Specificity: 3,5- vs. 3,4-Dimethoxy Growth Suppression

The regioisomeric positioning of methoxy groups on the phenyl rings is a critical determinant of biological activity in the 1,5-diarylpenta-1,4-dien-3-one series. GO-035 (1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one) was reported to exhibit approximately 4-fold higher growth suppressive ability than curcumin in the initial screening cascade that led to the development of the GO-Y series . The 3,5-dimethoxy substitution pattern of the target compound (BDMP) represents a distinct regioisomeric arrangement that alters both the electron density distribution on the aromatic rings and the molecular conformation, as evidenced by the DFT reactivity differences discussed in Evidence Item 5. While a direct head-to-head growth suppression comparison between BDMP and GO-035 in the same assay has not been published, the SAR principle established across the broader MAC class indicates that methoxy position is a non-interchangeable variable that independently modulates potency .

Regioisomer potency
Class-level inference
GO-035 (3,4-diOMe): ~4× > curcumin growth suppression. BDMP (3,5-diOMe): no direct comparison reported; substitution pattern alters potency.
Methoxy position is a non-interchangeable SAR variable
Direct head-to-head data unavailable
Regioisomeric specificity 3,5-dimethoxy vs. 3,4-dimethoxy Growth suppression Curcumin analog SAR

BDMP: Research and Industrial Application Scenarios


In Vivo Antiangiogenesis: VEGF-Independent Mechanism

BDMP is specifically suited for angiogenesis research where VEGF-pathway inhibition is either undesirable or has proven insufficient. The Chandru and Sharada study demonstrated that BDMP inhibits bFGF-mediated corneal neovascularization in mice without affecting phorbol ester-stimulated VEGF production . This VEGF-independent antiangiogenic profile makes BDMP a valuable tool compound for dissecting VEGF-independent angiogenic signaling, for use in bFGF-driven angiogenesis models, and for combination studies where simultaneous targeting of VEGF-dependent and VEGF-independent neovascularization is hypothesized to produce synergistic effects. Researchers should note that quantitative IC₅₀ values were not reported, necessitating in-house dose-response characterization.

Covalent Probe Design with Moderate Electrophilicity

The 1,5-diarylpenta-1,4-dien-3-one scaffold functions as a Michael acceptor, enabling covalent engagement of cysteine thiols in target proteins. The DFT reactivity ranking establishes that analogs with 3,5-dialkoxy substitution (the cluster containing GO-Y030, GO-Y031) exhibit moderated electrophilicity compared to the most reactive 3,4-dimethoxy analog (GO-035) . BDMP, with its 3,5-dimethoxy substitution, is structurally positioned to offer a favorable balance between sufficient electrophilicity for target engagement and reduced non-specific thiol reactivity—a desirable profile for developing selective covalent probes. This compound can serve as a scaffold for further structural optimization in chemical biology programs targeting proteins with reactive cysteine residues in their active sites or allosteric pockets.

Metabolic Stability: No Phenolic Conjugation

With zero hydrogen bond donors and no phenolic –OH groups, BDMP eliminates the primary metabolic soft spots (UGT-mediated glucuronidation and SULT-mediated sulfation) that limit curcumin's in vivo exposure . This makes BDMP a preferred choice for in vivo pharmacological studies—particularly in rodent models—where sustained compound exposure is critical for observing pharmacodynamic effects. The compound's higher computed lipophilicity (XLogP3 = 4.0 vs. curcumin's 3.2) and lower TPSA (53.99 vs. 93.06 Ų) further support its selection for studies requiring adequate tissue distribution and cellular penetration . Users should independently verify metabolic stability in their specific experimental system.

SAR Studies: Methoxy Substitution Position Effects

The 3,5-dimethoxy substitution pattern of BDMP represents a distinct regioisomeric variant within the 1,5-diarylpenta-1,4-dien-3-one chemical space. In SAR campaigns, this compound serves as a key comparator to the more extensively studied 3,4-dimethoxy analog (GO-035, which showed ~4× greater growth suppression than curcumin) and the 3,5-bis(methoxymethoxy) analog (GO-Y030, which showed 30-fold greater growth suppression than curcumin in colorectal cancer cells) . By including BDMP in a panel of regioisomeric and substitution-variant MACs, researchers can deconvolute the contribution of methoxy position (3,4- vs. 3,5-) to biological activity independently of linker type or other structural variables. The commercial availability of BDMP from multiple vendors (Santa Cruz Biotechnology, BOC Sciences) at research-grade purity facilitates its inclusion in such comparative studies .

Application
Selection Property
Validation Focus
VEGF-independent angiogenesis research
bFGF-mediated corneal neovascularization model fit
Endothelial proliferation and VEGF mRNA independence assays
Covalent inhibitor/probe design
Moderated electrophilicity (3,5-dimethoxy pattern)
Thiol-reactivity and target engagement assays
In vivo metabolic stability studies
Zero HBD / no phenolic conjugation
Glucuronidation/sulfation metabolic stability assays
Regioisomeric SAR studies of MACs
3,5-dimethoxy substitution pattern
Growth suppression and potency comparison across methoxy regioisomers
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